molecular formula C28H31NO5S B491751 Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate CAS No. 518033-10-8

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491751
CAS No.: 518033-10-8
M. Wt: 493.6g/mol
InChI Key: DSQDGQXXDDUYMD-UHFFFAOYSA-N
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Description

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C28H31NO5S. It is characterized by its unique structure, which includes a naphthofuran core, a sulfonylamino group, and a pentyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the sulfonylamino group and the esterification to form the pentyl ester. Common reagents used in these steps include sulfonyl chlorides, amines, and alcohols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, cost-effectiveness, and safety. Industrial production often employs automated systems for precise control of reaction parameters and to minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved .

Scientific Research Applications

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are critical for its biological activities. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate include other naphthofuran derivatives and sulfonylamino compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural features. These confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

pentyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5S/c1-6-7-10-13-33-28(30)26-20(5)34-27-22-12-9-8-11-21(22)24(16-23(26)27)29-35(31,32)25-15-18(3)17(2)14-19(25)4/h8-9,11-12,14-16,29H,6-7,10,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQDGQXXDDUYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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